Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20505692
InChI: InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-8-4-11(12,6-13)7-15-8/h8,13H,4-7H2,1-3H3/t8-,11+/m1/s1
SMILES:
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

CAS No.:

Cat. No.: VC20505692

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate -

Specification

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Standard InChI InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-8-4-11(12,6-13)7-15-8/h8,13H,4-7H2,1-3H3/t8-,11+/m1/s1
Standard InChI Key CXJCBUGUPFVIAI-KCJUWKMLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2C[C@@]1(CO2)CO
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC1(CO2)CO

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s bicyclo[2.2.1]heptane core imposes significant steric constraints, while the tert-butyl ester and hydroxymethyl groups introduce both hydrophobic and hydrophilic functionalities. The (1R,4S) stereochemistry ensures spatial orientation critical for binding interactions. The molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₉NO₄
Molecular Weight229.27 g/mol
IUPAC Nametert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
CAS Number2643374-05-2
Boiling PointNot reported
Flash PointNot reported

The absence of reported boiling and flash points underscores the compound’s specialized research applications rather than industrial-scale use.

Stereochemical Significance

The (1R,4S) configuration positions the hydroxymethyl group in an axial orientation, enhancing hydrogen-bonding potential with biological targets. Computational studies suggest this stereochemistry optimizes binding to enzyme active sites, particularly those with chiral pockets.

Synthesis and Reaction Pathways

Synthetic Routes

Industrial synthesis employs multi-step protocols to achieve high enantiomeric purity. A common approach involves:

  • Bicyclic Core Formation: Cyclization of precursor amines and ethers under acidic conditions.

  • Esterification: Introduction of the tert-butyl group via carbodiimide-mediated coupling.

  • Hydroxymethyl Functionalization: Oxidation-reduction sequences to install the hydroxymethyl group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BicyclizationH₂SO₄, CH₂Cl₂, 0–5°C65–70%
EsterificationDCC, DMAP, tert-butanol80–85%
Hydroxymethyl AdditionNaBH₄, MeOH, rt75–78%

Optimized industrial processes utilize continuous flow reactors to enhance yield and reduce reaction times.

Purification Challenges

The compound’s polar functional groups necessitate advanced purification techniques, such as preparative HPLC or crystallography. Residual solvents like dichloromethane are tightly controlled to meet pharmaceutical-grade standards.

Biological Activity and Mechanistic Insights

Enzyme Interaction Studies

The compound exhibits inhibitory activity against serine proteases and kinases, attributed to its ability to mimic transition-state intermediates. For example, in trypsin-like proteases, the hydroxymethyl group forms hydrogen bonds with catalytic residues (e.g., Asp189), while the bicyclic core stabilizes the enzyme-substrate complex.

Structure-Activity Relationships (SAR)

  • Bicyclic Rigidity: Compared to flexible analogs, the bicyclo[2.2.1]heptane framework improves binding affinity by 10–100-fold in protease assays.

  • Hydroxymethyl Role: Removal of this group reduces activity by 90%, highlighting its role in polar interactions.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Bicyclic Compounds

Compound NameStructural FeaturesKey Differences
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptaneLacks hydroxymethyl and tert-butyl groupsSimpler, lower molecular weight (99.13 g/mol)
1-Azabicyclo[2.2.1]heptan-5-carboxylic acidCarboxylic acid instead of esterEnhanced acidity, reduced lipophilicity

The tert-butyl ester in the target compound enhances metabolic stability compared to carboxylic acid derivatives, making it more suitable for in vivo applications.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to neuraminidase inhibitors and kinase modulators. Its stereochemical purity (>99% ee) is critical for regulatory compliance in drug candidates.

Material Science

In polymer chemistry, the bicyclic structure acts as a crosslinking agent, improving thermal stability in epoxy resins.

Future Directions

Drug Development

Ongoing studies explore derivatization of the hydroxymethyl group to enhance blood-brain barrier penetration for neurotherapeutic applications.

Sustainable Synthesis

Catalytic asymmetric synthesis methods are under development to replace stoichiometric reagents, aligning with green chemistry principles.

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